CH5447240
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Overview
Description
CH5447240 is a novel small-molecule agonist for the human parathyroid hormone receptor 1 (hPTH1R). It has been developed as a potent and orally available treatment for hypoparathyroidism . This compound exhibits excellent physicochemical properties, including high solubility and good metabolic stability, making it a promising candidate for therapeutic applications .
Preparation Methods
The synthesis of CH5447240 involves a series of chemical reactions starting from readily available starting materials. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
CH5447240 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CH5447240 has several scientific research applications:
Mechanism of Action
CH5447240 exerts its effects by binding to and activating the human parathyroid hormone receptor 1 (hPTH1R). This activation leads to the stimulation of downstream signaling pathways that regulate calcium and phosphate metabolism . The compound increases serum calcium levels by enhancing calcium reabsorption in the kidneys and promoting calcium release from bones .
Comparison with Similar Compounds
CH5447240 is unique compared to other hPTH1R agonists due to its high oral bioavailability and metabolic stability . Similar compounds include:
Teriparatide: A recombinant form of parathyroid hormone used for osteoporosis treatment.
Abaloparatide: A synthetic analog of parathyroid hormone-related protein used for osteoporosis treatment.
This compound stands out due to its small-molecule nature, which offers advantages in terms of stability, ease of synthesis, and potential for oral administration .
Properties
CAS No. |
1253919-92-4 |
---|---|
Molecular Formula |
C26H39N5O4S |
Molecular Weight |
517.689 |
IUPAC Name |
1-(3,5-dimethyl-4-(2-((2-((1R,4R)-4-methylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-1-methylurea |
InChI |
InChI=1S/C26H39N5O4S/c1-17-5-7-20(8-6-17)23-28-24(32)26(29-23)10-12-31(13-11-26)36(34,35)14-9-22-18(2)15-21(16-19(22)3)30(4)25(27)33/h15-17,20H,5-14H2,1-4H3,(H2,27,33)(H,28,29,32)/t17-,20- |
InChI Key |
PNTBFOBXKXSPLI-IRJFHVNHSA-N |
SMILES |
O=C(N)N(C1=CC(C)=C(CCS(=O)(N(CC2)CCC2(N=C([C@H]3CC[C@H](C)CC3)N4)C4=O)=O)C(C)=C1)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CH5447240; CH-5447240; CH 5447240; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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